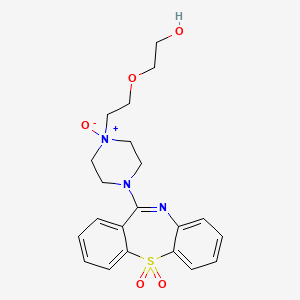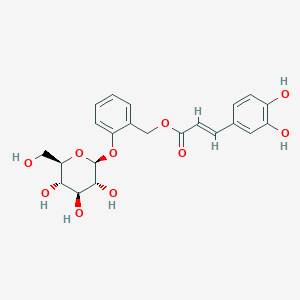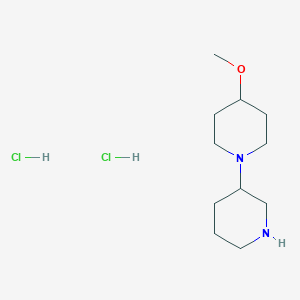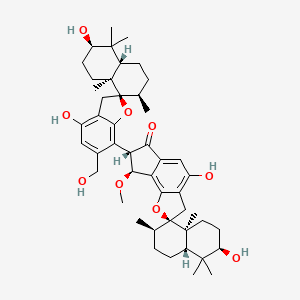
o-Menthan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Menthan-8-ol: is an organic compound with the molecular formula C10H20O . It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by its IUPAC name, 2-(2-Methylcyclohexyl)-2-propanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Menthan-8-ol typically involves the hydrogenation of piperitone, a naturally occurring monoterpene. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation process converts the carbon-carbon double bonds in piperitone to single bonds, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through distillation and crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
o-Menthan-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of menthone and menthol.
Reduction: Formation of menthane.
Substitution: Formation of menthyl ethers and esters.
Applications De Recherche Scientifique
o-Menthan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical analgesics and anti-inflammatory agents.
Industry: Used in the formulation of fragrances, flavors, and cosmetics
Mécanisme D'action
The mechanism of action of o-Menthan-8-ol involves its interaction with various molecular targets and pathways:
Cold and Menthol Receptor 1 (TRPM8): this compound activates this receptor, leading to a cooling sensation.
κ-Opioid Receptor: It may also act as an agonist at this receptor, contributing to its analgesic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: Similar in structure but differs in the position of the hydroxyl group.
Menthone: An oxidized form of menthol.
Pulegone: A related monoterpene with a ketone functional group.
Uniqueness
o-Menthan-8-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its ability to activate the TRPM8 receptor makes it particularly valuable in applications requiring a cooling effect .
Propriétés
Formule moléculaire |
C10H20O |
|---|---|
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-(2-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8-6-4-5-7-9(8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
IICCIPKJBCWTBP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)












